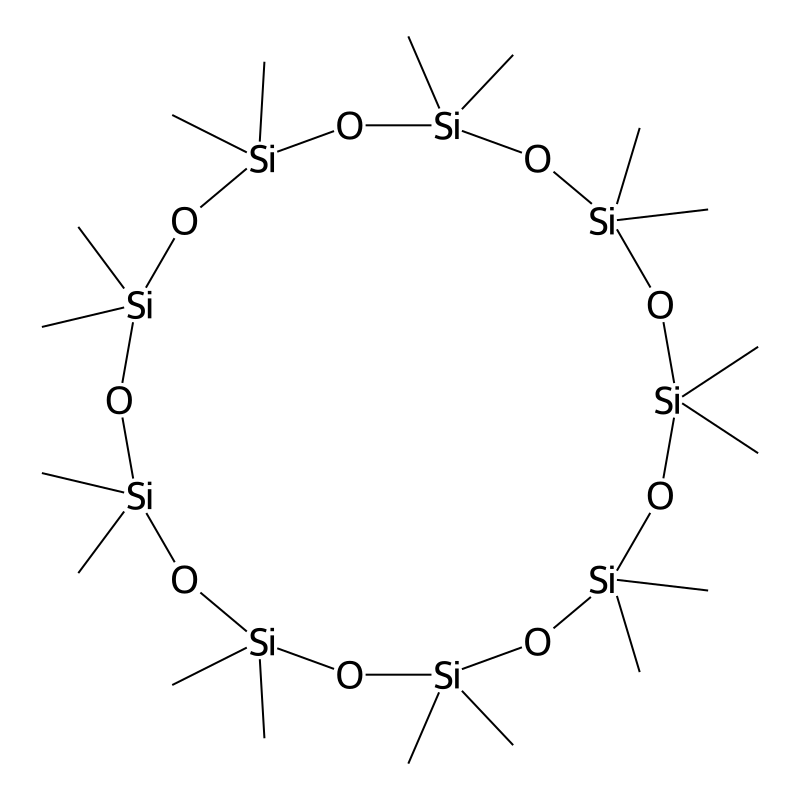

Octadecamethylcyclononasiloxane

Content Navigation

Smaller cyclic siloxanes (D4, D5) are restricted SVHCs with high volatility that compromise analytical accuracy and polymer processing. Octadecamethylcyclononasiloxane (D9) overcomes these limitations as a high-purity macrocyclic standard and additive. • 9-membered ring ensures low vapor pressure and high-temperature stability for precise GC-MS/MS calibration. • Non-volatile, non-SVHC alternative for low-outgassing silicone rubbers and dielectric fluids. • In stock for global shipping with rigorous QC documentation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Octadecamethylcyclononasiloxane (CAS 556-71-8), commonly referred to as D9, is a high-molecular-weight cyclic volatile methylsiloxane (cVMS) comprising nine siloxane repeating units. With a molecular weight of 667.39 g/mol, a boiling point of 188 °C at 20 mmHg, and a density of 0.98 g/mL, D9 occupies a critical space in advanced silicone manufacturing and analytical chemistry [1]. Unlike its smaller homologues, D9 exhibits a uniquely low vapor pressure and enhanced high-temperature stability, making it highly valuable as a non-volatile processing aid, a specialized dielectric fluid component, and a high-purity analytical standard for environmental monitoring . For procurement teams, D9 represents a structurally stable, low-volatility macrocycle essential for formulating high-performance silicone polymers and maintaining rigorous quality control in trace siloxane analysis.

Research Fit

Attempting to substitute D9 with smaller, more common cyclic siloxanes such as octamethylcyclotetrasiloxane (D4) or decamethylcyclopentasiloxane (D5) routinely fails due to stark differences in volatility, thermal stability, and regulatory status. D4 and D5 are highly volatile and have been heavily restricted under global frameworks (such as REACH) as Substances of Very High Concern (SVHCs) due to their persistence and bioaccumulation profiles [1]. In contrast, D9's larger nine-membered ring structure significantly reduces its vapor pressure, minimizing evaporative losses during high-temperature polymer curing and preventing outgassing in vacuum environments [2]. Furthermore, in analytical workflows, substituting D9 with a generic siloxane mixture prevents accurate quantification of macrocyclic impurities in environmental samples, making high-purity D9 indispensable for precise GC-MS/MS calibration [3].

Substitution Risk

References

- [1] Rajaofera, M.J.N., et al. 'A View on Siloxanes and Other Silyl Substituted Compounds Isolated from Plants, Fungi, Bacteria and Other Organisms'. Scientific Research Publishing.

- [2] Lei, Y. D., et al. 'Temperature-Dependent Vapor Pressure of Selected Cyclic and Linear Polydimethylsiloxane Oligomers'. Journal of Chemical & Engineering Data, ACS Publications.

- [3] Zhang, Y., et al. 'Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry'. PMC.

Vapor Pressure and Volatility

D9 demonstrates a drastically lower volatility profile compared to smaller cyclic siloxanes, which is critical for high-temperature processing. While D4 boils at 175 °C under standard atmospheric pressure (760 mmHg), D9 requires a deep vacuum to boil at 188 °C (20 mmHg) . Gas chromatography retention time (GCRT) measurements confirm that D9's liquid state vapor pressure remains exceptionally low even at elevated temperatures (338.15–418.15 K), whereas D4 and D5 evaporate rapidly under identical thermal loads [1]. This massive reduction in vapor pressure prevents material shrinkage and outgassing in cured silicone products.

| Evidence Dimension | Boiling point and vapor pressure |

| Target Compound Data | D9 boils at 188 °C at 20 mmHg; measurable vapor pressure requires elevated temps (338.15–418.15 K). |

| Comparator Or Baseline | D4 boils at 175 °C at 760 mmHg. |

| Quantified Difference | D9 exhibits orders of magnitude lower vapor pressure and requires a 38-fold reduction in pressure to boil near the same temperature as D4. |

| Conditions | Vacuum distillation and isothermal gas chromatography retention time (GCRT) measurements. |

Low volatility is critical for preventing material shrinkage and outgassing in aerospace sealants, high-vacuum greases, and advanced electronic potting compounds.

Dominance in Silicone Rubbers

As manufacturers phase out restricted low-molecular-weight siloxanes, larger macrocycles like D9 have become the dominant cyclic species in high-performance silicone rubbers. Quantitative extraction studies of commercial silicone components reveal that the sum concentration of D7, D8, and D9 accounts for more than 80% of the total cyclic methylsiloxanes (∑DMCs) present [1]. Specifically, the D7-D9 fraction reached 481.5 mg/kg, which is over five times higher than the residual concentration of the regulated D4, D5, and D6 fraction (86.0 mg/kg) in the same matrices [1]. This highlights D9's critical role as a structurally compatible, lower-toxicity processing aid and plasticizer in modern elastomer formulations.

| Evidence Dimension | Cyclic siloxane concentration in commercial silicone rubbers |

| Target Compound Data | D7, D8, and D9 combined concentration = 481.5 mg/kg (>80% of ∑DMCs). |

| Comparator Or Baseline | D4, D5, and D6 combined concentration = 86.0 mg/kg. |

| Quantified Difference | The concentration of D7-D9 macrocycles is approximately 5.6 times higher than the D4-D6 fraction. |

| Conditions | Pressurized solvent extraction coupled with GC-MS-SIM of commercial silicone materials. |

Procurement of D9 is essential for manufacturers shifting away from restricted D4/D5 precursors, ensuring regulatory compliance while maintaining elastomer flexibility.

Ultra-Trace Environmental Analysis

High-purity D9 (≥98%) is strictly required as a discrete calibration standard for the environmental monitoring of siloxanes, a task where generic siloxane mixtures fail. Using solid-phase microextraction (SPME) combined with GC-MS/MS, researchers successfully achieved simultaneous, baseline-separated detection of 11 distinct siloxanes in water [1]. The use of pure D9 allows for precise quantification of macrocyclic contamination down to ultra-trace levels, whereas substituting with crude mixtures causes peak overlap and prevents the establishment of accurate internal standard calibration curves required by emerging environmental regulations [1].

| Evidence Dimension | Analytical quantification accuracy and peak resolution |

| Target Compound Data | High-purity D9 (≥98%) enables baseline separation and precise quantification in GC-MS/MS. |

| Comparator Or Baseline | Generic/crude siloxane mixtures (which cause peak coelution and calibration failure). |

| Quantified Difference | Pure D9 allows for the simultaneous, discrete quantification of 11 siloxanes, impossible with unrefined mixtures. |

| Conditions | Solid-phase microextraction (SPME) with divinylbenzene/Carboxen/polydimethylsiloxane fibers and GC-MS/MS. |

Environmental testing laboratories must procure analytical-grade D9 to accurately assess siloxane contamination and meet stringent regulatory limits for water quality.

Environmental Water Testing Standards

Directly following its utility in GC-MS/MS calibration, high-purity D9 is essential for environmental laboratories quantifying cyclic volatile methylsiloxanes (cVMS) in drinking water, wastewater, and ecological samples [1].

Low-Outgassing Silicone Elastomers

Due to its exceptionally low vapor pressure compared to D4 and D5, D9 is a preferred macrocyclic additive and processing aid in the formulation of low-outgassing silicone rubbers used in electronics, aerospace, and medical devices[2].

Dielectric Fluids & Heat Transfer Media

Leveraging its thermal stability and low volatility, D9 is utilized in the synthesis of specialized dielectric fluids and heat transfer agents where smaller siloxanes would fail due to premature evaporation or thermal degradation[3].

Application Fit Matrix

References

- [1] Zhang, Y., et al. 'Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry'. PMC.

- [2] MDPI. 'Dimethylcyclosiloxanes in Mobile Smart Terminal Devices: Concentrations, Distributions, Profiles, and Environmental Emissions'. Toxics 2024.

- [3] Lei, Y. D., et al. 'Temperature-Dependent Vapor Pressure of Selected Cyclic and Linear Polydimethylsiloxane Oligomers'. Journal of Chemical & Engineering Data, 2010.

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types